molecular formula C21H18N2O6 B4984726 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID

Cat. No.: B4984726
M. Wt: 394.4 g/mol
InChI Key: ZGYADKBYZJTQPG-UHFFFAOYSA-N
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Description

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c24-14-9-7-13(8-10-14)12-17(21(27)28)23-19(25)15-4-1-2-5-16(15)22-20(26)18-6-3-11-29-18/h1-11,17,24H,12H2,(H,22,26)(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYADKBYZJTQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Furylcarbonyl Intermediate: The initial step involves the reaction of furfural with an appropriate amine to form the furylcarbonyl intermediate.

    Benzoylation: The furylcarbonyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoylated product.

    Coupling with Hydroxyphenylpropanoic Acid: The benzoylated intermediate is then coupled with 4-hydroxyphenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)-propanoic acid:

    2,2-Bis(4-hydroxyphenyl)propanoic acid: This compound has a similar hydroxyphenyl structure but differs in the overall molecular framework.

Uniqueness

2-({2-[(2-FURYLCARBONYL)AMINO]BENZOYL}AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

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